3-((3,3-Difluorocyclobutyl)methoxy)benzaldehyde

Catalog No.
S936099
CAS No.
1859722-00-1
M.F
C12H12F2O2
M. Wt
226.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-((3,3-Difluorocyclobutyl)methoxy)benzaldehyde

CAS Number

1859722-00-1

Product Name

3-((3,3-Difluorocyclobutyl)methoxy)benzaldehyde

IUPAC Name

3-[(3,3-difluorocyclobutyl)methoxy]benzaldehyde

Molecular Formula

C12H12F2O2

Molecular Weight

226.22 g/mol

InChI

InChI=1S/C12H12F2O2/c13-12(14)5-10(6-12)8-16-11-3-1-2-9(4-11)7-15/h1-4,7,10H,5-6,8H2

InChI Key

ZAYDOTNRDQUQGT-UHFFFAOYSA-N

SMILES

C1C(CC1(F)F)COC2=CC=CC(=C2)C=O

Canonical SMILES

C1C(CC1(F)F)COC2=CC=CC(=C2)C=O

DFCBM, also known by its product code JZC72200, is an organic molecule used as a building block in organic synthesis []. Organic synthesis is the field of chemistry focused on creating new organic compounds from smaller organic molecules. DFCBM's specific function lies in its role as a precursor for the construction of more complex organic molecules.

3-((3,3-Difluorocyclobutyl)methoxy)benzaldehyde is a chemical compound characterized by the presence of a benzaldehyde moiety substituted with a methoxy group and a 3,3-difluorocyclobutyl group. This compound is notable for its unique structure, which incorporates both fluorinated and non-fluorinated elements, allowing for potential applications in medicinal chemistry and materials science. The molecular formula of this compound is C12_{12}H12_{12}F2_2O, indicating the presence of twelve carbon atoms, twelve hydrogen atoms, two fluorine atoms, and one oxygen atom.

The reactivity of 3-((3,3-Difluorocyclobutyl)methoxy)benzaldehyde can be explored through various organic reactions typical of aldehydes and ethers. Key reactions include:

  • Nucleophilic Addition: The aldehyde functional group can undergo nucleophilic addition reactions with various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Condensation Reactions: This compound can participate in condensation reactions with amines or alcohols to form imines or acetals, respectively.
  • Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

The synthesis of 3-((3,3-Difluorocyclobutyl)methoxy)benzaldehyde can be achieved through several methodologies:

  • Direct Alkylation: Starting from commercially available benzaldehyde derivatives, a nucleophilic substitution reaction can introduce the 3,3-difluorocyclobutyl group via alkylation with appropriate reagents.
  • Methoxylation: The introduction of the methoxy group can be accomplished through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
  • Fluorination: If starting materials lack fluorine substituents, fluorination can be performed using reagents such as Selectfluor or other electrophilic fluorinating agents.

The unique structure of 3-((3,3-Difluorocyclobutyl)methoxy)benzaldehyde suggests several potential applications:

  • Pharmaceutical Development: Due to its unique properties and structural characteristics, it may serve as a lead compound in drug discovery efforts aimed at developing new therapeutic agents.
  • Material Science: The compound could be utilized in developing advanced materials where specific chemical properties are required due to its fluorinated nature.
  • Chemical Intermediates: It may act as an intermediate in synthesizing more complex organic molecules.

Interaction studies involving 3-((3,3-Difluorocyclobutyl)methoxy)benzaldehyde would typically focus on its binding affinities with various biological targets. Preliminary studies could involve:

  • In Vitro Binding Assays: Evaluating how well the compound interacts with enzymes or receptors relevant to therapeutic areas such as oncology or neurology.
  • Structure-Activity Relationship Studies: Understanding how modifications to the compound's structure affect its biological activity.

Several compounds share structural similarities with 3-((3,3-Difluorocyclobutyl)methoxy)benzaldehyde. Here are some examples along with a brief comparison:

Compound NameStructureUnique Features
2-Methoxybenzaldehyde2-MethoxybenzaldehydeLacks fluorination; simpler structure
4-Fluorobenzaldehyde4-FluorobenzaldehydeContains only one fluorine; lacks cyclobutyl ring
4-(Trifluoromethyl)benzaldehyde4-(Trifluoromethyl)benzaldehydeContains trifluoromethyl group instead of difluorocyclobutyl; different reactivity

These compounds highlight the uniqueness of 3-((3,3-Difluorocyclobutyl)methoxy)benzaldehyde due to its combination of a methoxy group and a difluorocyclobutyl moiety, which may confer distinct physical and chemical properties compared to more common benzaldehydes.

XLogP3

2.8

Dates

Last modified: 08-16-2023

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